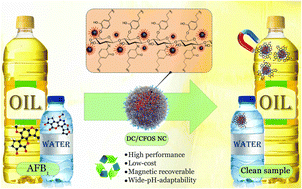Adsorptive removal of aflatoxin B1 from water and edible oil by dopamine-grafted biomass chitosan–iron–cobalt spinel oxide nanocomposite: mechanism, kinetics, equilibrium, thermodynamics, and oil quality†
RSC Advances Pub Date: 2023-11-28 DOI: 10.1039/D3RA06495F
Abstract
Currently, the use of magnetic physical adsorbents for detoxification is widely applied in the food industry; however, the fabrication of high-efficiency low-cost absorbents without damaging the nutritional quality of food is a major challenge. Herein, a simple, green, efficient, and cost-effective method for the magnetic solid-phase extraction of aflatoxin B1 (AFB1) from edible oils and aqueous matrices was developed using a dopamine-loaded biomass chitosan–iron–cobalt spinel oxide nanocomposite (DC/CFOS NC). The characterization, physicochemical processes, mechanism, and reusability of DC/CFOS were systematically evaluated in detail. It was found that the adsorption characteristic of DC/CFOS NC was accurately represented by the pseudo-second-order kinetics (k2 = 0.199 g mg−1 min−1) and Freundlich isotherm models (Kf = 1.139 (mg g−1) (L mg−1), R2 = 0.991)), and its adsorptive process is feasible, spontaneous, and exothermic. Benefiting from its high specific surface area, microporous structure, and polar/non-polar active sites, the as-prepared DC/CFOS exhibited an excellent adsorption performance for AFB1 (50.0 μg mL−1), as measured using the Freundlich isotherm model. The mechanistic studies demonstrated that the synergistic effects of the surface complexation and electrostatic interactions between the functional groups of DC/CFOS NC and AFB1 were the dominant adsorption pathways. Besides, DC/CFOS exhibited negligible impacts on the nutritional quality of the oil after the removal process and storage. Thus, DC/CFOS NC showed sufficient efficacy and safety in the removal of AFB1 from contaminated edible oil.


Recommended Literature
- [1] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [2] Synergetic functional properties of two-component single amino acid-based hydrogels†
- [3] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [4] Gas sensing with heterostructures based on two-dimensional nanostructured materials: a review
- [5] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [6] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [7] Note on the Valenta acetic acid test
- [8] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [9] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [10] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 126840-22-0
-
CAS no.: 16817-43-9
-
CAS no.: 1115-82-8









